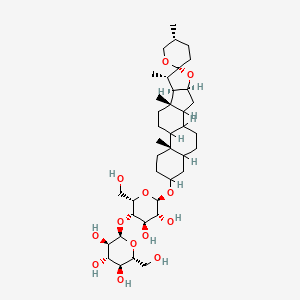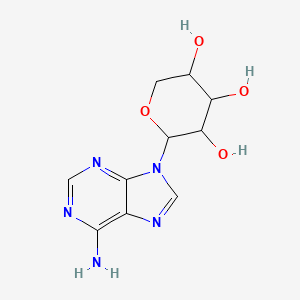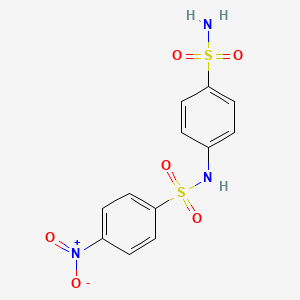![molecular formula C5H10N4O2 B14168988 N-(4,5,6,7-tetrahydro-1H-[1,3]diazepin-2-yl)-nitramide CAS No. 28917-15-9](/img/structure/B14168988.png)
N-(4,5,6,7-tetrahydro-1H-[1,3]diazepin-2-yl)-nitramide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4,5,6,7-tetrahydro-1H-[1,3]diazepin-2-yl)-nitramide is a heterocyclic compound that belongs to the class of diazepines Diazepines are known for their diverse biological activities and are often used as structural fragments in various biologically active compounds
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,5,6,7-tetrahydro-1H-[1,3]diazepin-2-yl)-nitramide typically involves the reaction of 1,2-diamines with nitramide derivatives under controlled conditions. One common method involves the cyclization of 1,2-diamines with nitramide in the presence of a suitable catalyst. The reaction conditions often include moderate temperatures and the use of solvents such as methanol or dimethyl sulfoxide (DMSO) to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques, which allow for the efficient and scalable production of diazepine derivatives. Continuous flow synthesis offers advantages such as improved reaction control, higher yields, and reduced production times .
Analyse Des Réactions Chimiques
Types of Reactions
N-(4,5,6,7-tetrahydro-1H-[1,3]diazepin-2-yl)-nitramide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitramide group to amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitramide group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxides, while reduction reactions can produce amine derivatives .
Applications De Recherche Scientifique
N-(4,5,6,7-tetrahydro-1H-[1,3]diazepin-2-yl)-nitramide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex diazepine derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as a precursor in the synthesis of dyes and other industrial chemicals
Mécanisme D'action
The mechanism of action of N-(4,5,6,7-tetrahydro-1H-[1,3]diazepin-2-yl)-nitramide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but studies suggest that the compound may influence cellular processes such as apoptosis and cell proliferation .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Benzodiazepine: Known for its psychoactive properties and use in treating anxiety and insomnia.
1,3-Diazepin-2-ones: Studied for their potential therapeutic applications and structural similarities to N-(4,5,6,7-tetrahydro-1H-[1,3]diazepin-2-yl)-nitramide
Uniqueness
This compound is unique due to its specific structural features and the presence of the nitramide group, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
28917-15-9 |
|---|---|
Formule moléculaire |
C5H10N4O2 |
Poids moléculaire |
158.16 g/mol |
Nom IUPAC |
N-(4,5,6,7-tetrahydro-1H-1,3-diazepin-2-yl)nitramide |
InChI |
InChI=1S/C5H10N4O2/c10-9(11)8-5-6-3-1-2-4-7-5/h1-4H2,(H2,6,7,8) |
Clé InChI |
IIUAUCCKFFABTQ-UHFFFAOYSA-N |
SMILES canonique |
C1CCN=C(NC1)N[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(4-Chloro-3-methylphenyl)-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B14168915.png)
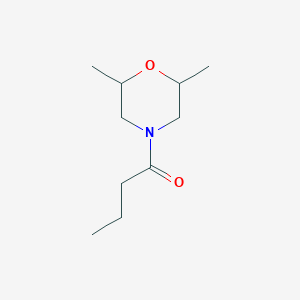
![2,4-dichloro-N-{4-chloro-2-[(2,4-dimethoxyphenyl)carbamoyl]phenyl}benzamide](/img/structure/B14168923.png)
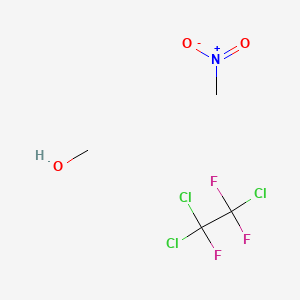
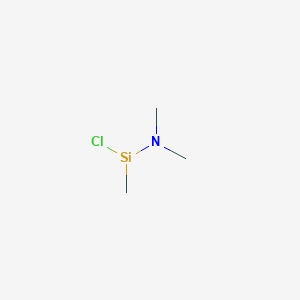

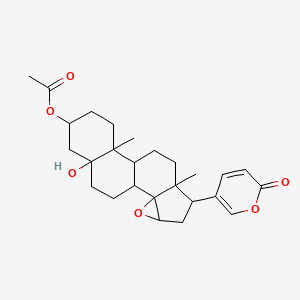
![N-(4-acetylphenyl)-2-[[4-(4-ethoxyphenyl)-11-methyl-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl]sulfanyl]acetamide](/img/structure/B14168943.png)
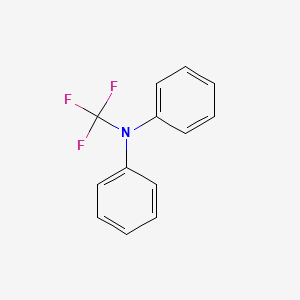
![2-methoxy-N-[5-(3-methyl-4-oxophthalazin-1-yl)-2-morpholin-4-ylphenyl]benzamide](/img/structure/B14168967.png)
![N-{4-[(E)-phenyldiazenyl]phenyl}ethanesulfonamide](/img/structure/B14168974.png)
